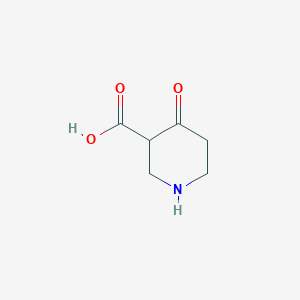

4-Oxo-piperidine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c8-5-1-2-7-3-4(5)6(9)10/h4,7H,1-3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVTNKCOAFNRABI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90538882 | |

| Record name | 4-Oxopiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219324-18-2 | |

| Record name | 4-Oxopiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 4-Oxo-piperidine-3-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 4-Oxo-piperidine-3-carboxylic acid

Introduction

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone of medicinal chemistry, prized for its conformational flexibility and ability to engage with biological targets. Among its many derivatives, this compound stands out as a particularly valuable synthetic intermediate. Its bifunctional nature, possessing both a reactive ketone and a carboxylic acid moiety appended to a secondary amine ring, makes it a versatile building block for constructing complex molecular architectures.[1][2][3] Derivatives of this core structure are integral to the synthesis of novel therapeutic agents, including analgesics and anti-inflammatory drugs.[1]

A profound understanding of the physicochemical properties of this molecule is not merely academic; it is a critical prerequisite for its effective application. These properties—including ionization, lipophilicity, and solubility—govern a molecule's behavior from the synthesis flask to its ultimate biological fate, dictating its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive technical overview of the core physicochemical characteristics of this compound, offering both theoretical insights and field-proven experimental protocols to empower researchers in their drug development endeavors.

Molecular Structure and Foundational Properties

The unique arrangement of functional groups in this compound dictates its chemical reactivity and physical behavior. The structure features a six-membered piperidine ring containing a secondary amine, a ketone at the 4-position, and a carboxylic acid at the 3-position.

Caption: 2D Chemical Structure of the Topic Compound.

The fundamental properties of the molecule are summarized below. These values, primarily sourced from computational databases, serve as an essential baseline for experimental design.

| Property | Value | Source |

| Molecular Formula | C₆H₉NO₃ | PubChem[4] |

| Molecular Weight | 143.14 g/mol | PubChem[4] |

| IUPAC Name | 4-oxopiperidine-3-carboxylic acid | PubChem[4] |

| CAS Number | 219324-18-2 | PubChem[4] |

| Canonical SMILES | C1CNCC(C1=O)C(=O)O | PubChem[4] |

| InChI Key | WVTNKCOAFNRABI-UHFFFAOYSA-N | PubChem[4] |

Ionization Constant (pKa)

The ionization state of a molecule at physiological pH (typically ~7.4) is a master variable controlling its solubility, membrane permeability, and ability to interact with target proteins. This compound is an amphoteric substance, containing both an acidic group (carboxylic acid) and a basic group (secondary amine).

-

Acidic pKa (pKa₁): Attributed to the carboxylic acid group (-COOH), which will deprotonate to form a carboxylate (-COO⁻).

-

Basic pKa (pKa₂): Attributed to the secondary amine (-NH-), which will protonate to form an ammonium cation (-NH₂⁺-).

Accurate pKa values are crucial for developing formulation strategies and predicting in vivo behavior. While computational estimates exist, experimental determination is the gold standard. Potentiometric titration is a highly precise and widely used technique for this purpose.[5]

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol describes the determination of pKa values by monitoring pH changes during titration with a standardized acid or base.[5][6][7]

Causality: The principle relies on the Henderson-Hasselbalch equation. At the half-equivalence point of a titration—where half of the acidic or basic group has been neutralized—the pH of the solution is equal to the pKa of that group.[6] The inflection point on the titration curve corresponds to the equivalence point, allowing for the precise determination of the half-equivalence volume.[7]

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a standardized 0.1 M NaOH solution and a 0.1 M HCl solution.

-

Prepare a 0.15 M KCl solution to maintain constant ionic strength.[6]

-

Accurately weigh and dissolve the this compound sample in deionized water (or a suitable co-solvent if solubility is low) to a final concentration of approximately 1 mM.[6][8]

-

-

Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[6]

-

Titration Setup:

-

Place a known volume (e.g., 20 mL) of the sample solution into a reaction vessel equipped with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

To determine both pKa values, first, acidify the sample solution to ~pH 2 with 0.1 M HCl.

-

Purge the solution with nitrogen gas for several minutes before and during the titration to displace dissolved CO₂, which can interfere with pH readings.[6][7]

-

-

Titration Process:

-

Begin titrating the acidified sample solution with the standardized 0.1 M NaOH solution, adding small, precise increments (e.g., 0.05 mL).

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Continue the titration well past the second equivalence point (e.g., to pH 12).

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate the titration curve.

-

Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to precisely identify the equivalence points, which appear as sharp peaks.

-

The midpoint volume between the start and the first equivalence point is the first half-equivalence point. The pH at this volume corresponds to pKa₁.

-

The midpoint volume between the first and second equivalence points is the second half-equivalence point. The pH at this volume corresponds to pKa₂.

-

Lipophilicity (LogP and LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a paramount predictor of its ADME properties. It is commonly expressed as the partition coefficient (P) between n-octanol and water.

-

LogP: The logarithm of the partition coefficient of the neutral (un-ionized) form of the molecule.

-

LogD: The logarithm of the distribution coefficient at a specific pH, which accounts for both the ionized and un-ionized forms. For drug development, LogD at pH 7.4 is particularly relevant.[9]

A compound's LogP is a key component of frameworks like Lipinski's "Rule of Five," which predicts drug-likeness.[9][10]

| Property | Value | Source |

| XLogP3 (Computed) | -2.7 | PubChem[4] |

The highly negative computed LogP suggests that this compound is predominantly hydrophilic. However, experimental verification is essential. The shake-flask method is the traditional and most reliable "gold standard" for LogP/LogD determination.[9][11]

Experimental Protocol: LogD Determination by the Shake-Flask Method

Causality: This method directly measures the partitioning of a solute between two immiscible phases (n-octanol and an aqueous buffer) after they have reached equilibrium.[10][11] The ratio of the solute's concentration in each phase gives the distribution coefficient.

Caption: Workflow for LogD determination using the shake-flask method.

Step-by-Step Methodology:

-

Preparation of Phases:

-

Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Pre-saturate the solvents by vigorously mixing equal volumes of n-octanol and the aqueous buffer for 24 hours. Allow the layers to separate completely before use. This prevents volume changes during the experiment.[9]

-

-

Sample Preparation:

-

Prepare a concentrated stock solution of the compound (e.g., 10 mM) in a suitable solvent like DMSO.[9]

-

-

Partitioning:

-

In a vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated aqueous buffer (e.g., 1 mL of each).

-

Add a small aliquot of the compound's stock solution to the vial. The final concentration should be high enough for accurate quantification but low enough to avoid solubility issues.

-

Securely cap the vial and shake vigorously for a set period (e.g., 1-3 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vials at a moderate speed to achieve a clean and complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Extreme care must be taken to avoid cross-contamination.[11]

-

Prepare a calibration curve for the compound using a validated analytical method, typically HPLC-UV or LC/MS.

-

Quantify the concentration of the compound in each sampled phase by comparing the analytical response to the calibration curve.

-

-

Calculation:

-

Calculate the LogD using the formula: LogD = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

-

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[12][13] Insufficient solubility can halt the development of an otherwise promising drug candidate.[14] It is important to distinguish between two common measures of solubility:

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a DMSO stock, begins to precipitate in an aqueous buffer. It is a high-throughput method often used in early discovery.[13][14]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound's most stable solid form in a saturated solution. It is considered the "gold standard" and is crucial for lead optimization and formulation.[13][14]

Experimental Protocol: Thermodynamic Solubility Determination

Causality: This method ensures that the measurement reflects a true thermodynamic equilibrium between the undissolved solid compound and the saturated aqueous solution. The long incubation time allows for the dissolution and potential phase transition to the most stable crystalline form.[14][15]

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Methodology:

-

Sample Preparation:

-

Add an excess amount of the solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., pH 7.4). "Excess" means enough solid should remain visible at the end of the experiment.

-

-

Equilibration:

-

Phase Separation:

-

After incubation, remove the vial and allow the undissolved solid to settle.

-

To obtain a clear supernatant free of any solid particles, either filter the solution through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge the vial at high speed and carefully sample the supernatant.

-

-

Quantification:

-

Quantify the concentration of the dissolved compound in the clear supernatant using a validated HPLC-UV or LC/MS method with a proper calibration curve.[14]

-

-

Reporting:

-

The measured concentration represents the thermodynamic solubility of the compound under the specified conditions (e.g., buffer, pH, temperature).

-

Conclusion

This compound is a foundational scaffold in medicinal chemistry, and a data-driven understanding of its physicochemical properties is indispensable for its successful application. This guide has detailed its core structural and physical characteristics, with a particular focus on the critical parameters of ionization (pKa), lipophilicity (LogP/D), and aqueous solubility. The computationally derived values suggest a highly polar, hydrophilic molecule, a hypothesis that must be confirmed through rigorous experimental validation.

By providing not only the theoretical importance of these properties but also detailed, field-tested protocols for their determination, this document serves as a practical resource for scientists. The systematic application of these methods—potentiometric titration for pKa, the shake-flask method for LogD, and equilibrium incubation for thermodynamic solubility—will generate the reliable, high-quality data needed to guide synthesis, optimize formulations, and ultimately accelerate the journey from a promising molecular building block to a successful therapeutic agent.

References

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

- Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13.

-

Protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

ScienceGate. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Retrieved from [Link]

-

Journal of Chemical Education. (1999). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13381779, this compound. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

PMC - NIH. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

LookChem. (n.d.). Cas 13221-89-1, Methyl 1-methyl-4-oxopiperidine-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (2022). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C6H9NO3 | CID 13381779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LogP / LogD shake-flask method [protocols.io]

- 10. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. rheolution.com [rheolution.com]

- 13. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 14. Aqueous Solubility Assay - Enamine [enamine.net]

- 15. lup.lub.lu.se [lup.lub.lu.se]

4-Oxo-piperidine-3-carboxylic acid spectral data analysis

An In-Depth Technical Guide to the Spectral Analysis of 4-Oxo-piperidine-3-carboxylic acid

Abstract

This compound is a heterocyclic compound whose structural motif is of significant interest in medicinal chemistry and drug development.[1] As an intermediate, its purity and structural integrity are paramount for the successful synthesis of more complex bioactive molecules, including analgesics and anti-inflammatory agents.[1] This guide provides a comprehensive analysis of the core spectroscopic techniques required to elucidate and verify the structure of this molecule. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to interpret the spectral data associated with this important synthetic building block.

Molecular Structure and Spectroscopic Overview

The first step in any spectral analysis is a thorough understanding of the molecule's structure. This compound (C₆H₉NO₃, Molar Mass: 143.14 g/mol ) features several key functional groups that will give rise to distinct spectroscopic signals: a secondary amine, a ketone, a carboxylic acid, and a chiral center at the C3 position.[2]

The analytical workflow is designed to provide orthogonal data points, where each technique validates the others, ensuring an unambiguous structural confirmation.

Figure 1: A generalized workflow for the structural verification of a synthesized compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: The Proton Environment

Expertise & Experience: The ¹H NMR spectrum will reveal the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. The molecule's structure suggests the presence of protons on the piperidine ring, the amine, and the carboxylic acid. The diastereotopic nature of the methylene protons adjacent to the chiral C3 carbon is a key feature to anticipate. In solution, the molecule may exist in equilibrium between its neutral and zwitterionic forms, which can affect the observed chemical shifts and proton exchange rates.

Predicted ¹H NMR Data: The following table outlines the expected chemical shifts (δ) in a solvent like DMSO-d₆, which is capable of exchanging with the acidic N-H and O-H protons.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| COOH | 12.0 - 13.0 | Broad Singlet | 1H | Highly deshielded acidic proton. |

| NH | 7.0 - 9.0 | Broad Singlet | 1H | Exchangeable proton on nitrogen; shift is concentration-dependent. |

| H3 | 3.5 - 4.0 | Doublet of Doublets (dd) | 1H | Methine proton alpha to both a carbonyl and the carboxylic acid. |

| H2 (axial & eq.) | 3.0 - 3.6 | Multiplet | 2H | Methylene protons adjacent to the nitrogen. Deshielded by the amine. |

| H5 (axial & eq.) | 2.8 - 3.2 | Multiplet | 2H | Methylene protons alpha to the ketone. |

| H6 (axial & eq.) | 2.4 - 2.8 | Multiplet | 2H | Methylene protons adjacent to the nitrogen. |

Note: Data is predicted based on fundamental principles and analysis of similar structures.[3] Actual values may vary.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve ~5-10 mg of purified this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube.

-

Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.

-

Acquisition:

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the range of 0-14 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and reference it to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

Integrate the signals to determine the relative proton ratios.

-

¹³C NMR Spectroscopy: The Carbon Backbone

Expertise & Experience: The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The chemical shifts are highly indicative of the carbon's electronic environment. The carbonyl carbons (ketone and carboxylic acid) are the most deshielded and will appear furthest downfield.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C4 (Ketone C=O) | 205 - 215 | Typical range for a ketone carbonyl.[4] |

| C7 (Carboxyl C=O) | 170 - 180 | Typical range for a carboxylic acid carbonyl.[4] |

| C3 | 50 - 60 | Methine carbon alpha to two carbonyl groups. |

| C2 | 45 - 55 | Methylene carbon adjacent to the nitrogen atom. |

| C5 | 40 - 50 | Methylene carbon alpha to the ketone. |

| C6 | 35 - 45 | Methylene carbon adjacent to the nitrogen atom. |

Note: Predicted values are based on standard chemical shift tables and data from related piperidone structures.[4][5]

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer equipped for ¹³C detection.

-

Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This requires a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Set the spectral width to cover the range of 0-220 ppm.

-

-

Data Processing:

-

Apply Fourier transformation, phase the spectrum, and reference it to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Figure 2: Key structural features and predicted 2D NMR (HMBC) correlations for the C3 proton.

Infrared (IR) Spectroscopy

Trustworthiness: IR spectroscopy is a rapid and reliable method for identifying the presence of key functional groups. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (e.g., stretching, bending). This technique serves as a crucial check for the expected ketone, carboxylic acid, and amine functionalities.

Predicted IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad |

| N-H (Secondary Amine) | Stretching | 3300 - 3500 | Medium, Sharp |

| C=O (Ketone) | Stretching | 1700 - 1725 | Strong, Sharp |

| C=O (Carboxylic Acid) | Stretching | 1680 - 1710 | Strong, Sharp |

| C-N | Stretching | 1020 - 1250 | Medium |

| C-H (sp³) | Stretching | 2850 - 3000 | Medium |

Note: The ketone and carboxylic acid C=O stretches may overlap. The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal.

-

Instrument Setup: Use a standard FT-IR spectrometer with an ATR accessory.

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Lower the ATR press to ensure good contact with the sample.

-

Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Authoritative Grounding: Mass spectrometry provides the exact molecular weight of the compound, allowing for the confirmation of its molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the elemental composition.

Expected Mass Spectrometry Data:

-

Technique: Electrospray Ionization (ESI) is ideal for this polar, non-volatile molecule.

-

Positive Ion Mode [M+H]⁺: The expected exact mass for C₆H₁₀NO₃⁺ is 144.0655 Da. The observed m/z value should be very close to this.

-

Negative Ion Mode [M-H]⁻: The expected exact mass for C₆H₈NO₃⁻ is 142.0509 Da.

-

Fragmentation: Fragmentation patterns can provide further structural clues. Common fragmentation pathways might include the loss of H₂O (water), CO₂ (carbon dioxide), or cleavage of the piperidine ring.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water. A small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) can be added to promote ionization.

-

Instrument Setup: Use an ESI-MS instrument, such as a Quadrupole Time-of-Flight (Q-TOF) for HRMS.

-

Acquisition: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻). If using HRMS, use the instrument's software to calculate the elemental composition from the exact mass.

Integrated Data Analysis and Conclusion

The true power of spectroscopic analysis lies in integrating the data from all techniques. The mass spectrum confirms the molecular formula (C₆H₉NO₃). The IR spectrum confirms the presence of N-H, O-H, and C=O functional groups. Finally, the ¹H and ¹³C NMR spectra provide the detailed atomic connectivity, confirming the this compound backbone and the relative positions of all atoms. Together, these techniques provide an undeniable, self-validating confirmation of the molecule's identity and purity.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Vereshchagin, A. N., Karpenko, K., Elinson, M. N., & Egorov, M. P. (2020). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. ResearchGate. Retrieved from [Link]

- Google Patents. (2022). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

UCL Discovery. (2024). RSC Medicinal Chemistry - RESEARCH ARTICLE. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Publications. (2022). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Retrieved from [Link]

-

PubMed. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. Retrieved from [Link]

-

ResearchGate. (2012). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, spectroscopic and crystallographic characterization, and computational analysis of novel piperidone derivatives functionalized with thiazolidinone scaffolds. Retrieved from [Link]

-

DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

MDPI. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H9NO3 | CID 13381779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | C14H18ClNO3 | CID 107479 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Screening of Novel 4-Oxo-piperidine-3-carboxylic Acid Analogs

Introduction: The 4-Oxo-piperidine-3-carboxylic Acid Scaffold as a Privileged Structure in Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its prevalence in a wide array of pharmaceuticals and bioactive molecules.[1] Its six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to engage with a diverse range of biological targets. Within this class, the this compound scaffold offers a unique combination of features: the ketone at the 4-position acts as a hydrogen bond acceptor, the carboxylic acid at the 3-position provides a key site for polar interactions or further derivatization, and the piperidine nitrogen allows for modifications that can profoundly influence solubility, cell permeability, and target engagement.

This technical guide provides a comprehensive framework for the biological screening of novel analogs derived from this promising scaffold. We will move beyond rote protocols to delve into the strategic rationale behind assay selection, the design of robust screening cascades, and the interpretation of data within the context of two major therapeutic areas where piperidine derivatives have shown significant promise: Oncology and Neurodegenerative Diseases.

Part 1: Oncology-Focused Screening Cascade

The deregulation of cellular signaling pathways is a hallmark of cancer. Piperidine derivatives have been identified as potent modulators of key oncogenic pathways, including the PI3K/Akt/mTOR axis, which is frequently hyperactivated in human tumors.[2][3] A specific 4-oxo-piperidine derivative, 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid (CLEFMA), has been noted for its antiproliferative properties.[2] The following screening cascade is designed to identify and characterize novel this compound analogs with anticancer activity, focusing on the inhibition of the PI3K/Akt pathway.

Primary Screening: Identifying Agents with Antiproliferative Activity

The initial goal is to cast a wide net to identify compounds that inhibit cancer cell growth. A robust, high-throughput cell viability assay is the workhorse for this stage.

Rationale for Assay Selection: Cell-based assays are crucial for initial screening as they provide a more complex and physiologically relevant system than simple biochemical assays.[2] They allow for the simultaneous assessment of a compound's ability to cross the cell membrane and exert a biological effect. The MTT or CellTiter-Glo® assays are industry standards due to their reliability, scalability, and sensitivity.[4][5]

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay This assay quantifies ATP, an indicator of metabolically active cells.[5]

-

Cell Plating: Seed cancer cell lines (e.g., PC-3 for prostate cancer, A2780 for ovarian cancer) in 96-well or 384-well opaque-walled plates at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound analogs in appropriate cell culture medium. Add the compounds to the cells, including a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known Akt inhibitor like AZD5363).[6]

-

Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Assay Procedure:

-

Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Record luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus compound concentration. Calculate the GI₅₀ (concentration for 50% inhibition of cell growth) for each compound.

Secondary Screening: Target-Based Enzymatic Assays

Compounds demonstrating significant antiproliferative activity in the primary screen are then advanced to target-based assays to determine if they act on the hypothesized target, such as the Akt kinase.

Rationale for Assay Selection: An in vitro enzyme inhibition assay provides direct evidence of target engagement and allows for the determination of inhibitor potency (IC₅₀).[7] This is a critical step to confirm the mechanism of action and to establish a structure-activity relationship (SAR).[6] Radiometric filter binding assays or fluorescence-based assays are common formats.

Experimental Protocol: In Vitro Akt Kinase Inhibition Assay

-

Reaction Setup: In a 96-well plate, combine the following in a kinase buffer:

-

Recombinant human Akt enzyme.

-

A specific peptide substrate.

-

The this compound analog at various concentrations.

-

Required co-factors (e.g., MgCl₂).

-

-

Initiation: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system with a FRET-based readout).

-

Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is within the linear range.

-

Termination: Stop the reaction (e.g., by adding EDTA or spotting onto a filter membrane).

-

Detection: Quantify substrate phosphorylation. For a radiometric assay, this involves capturing the phosphorylated substrate on a filter, washing away unincorporated ATP, and measuring radioactivity.

-

Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC₅₀ value for each compound.

Tertiary Screening: Cellular Mechanism of Action

Hits from the enzymatic assay must be validated in a cellular context to confirm that they inhibit the target pathway within the complex intracellular environment.

Rationale for Assay Selection: Western blotting is a powerful technique to visualize the phosphorylation status of downstream targets of a signaling pathway. Observing a dose-dependent decrease in the phosphorylation of Akt substrates (like GSK3β or PRAS40) upon compound treatment provides strong evidence of on-target activity in cells.[3]

Experimental Protocol: Western Blot for Akt Pathway Modulation

-

Cell Treatment: Treat cancer cells with varying concentrations of the lead compounds for a defined period (e.g., 2-4 hours).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies specific for phosphorylated Akt (p-Akt), total Akt, phosphorylated GSK3β (p-GSK3β), and total GSK3β. Use a loading control antibody (e.g., GAPDH) to ensure equal protein loading.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and observe the reduction in the p-Akt/Akt and p-GSK3β/GSK3β ratios with increasing compound concentration.

Visualization of the Oncology Screening Workflow

Part 2: Neurodegeneration-Focused Screening Cascade (Alzheimer's Disease)

Alzheimer's Disease (AD) is a multifactorial neurodegenerative disorder.[8] Therapeutic strategies often involve targeting enzymes like acetylcholinesterase (AChE) to manage symptoms or, more recently, O-GlcNAcase (OGA) to modulate tau pathology.[4][9] Piperidine derivatives are central to approved AChE inhibitors like Donepezil and are being actively explored as novel OGA inhibitors.[1][4] This cascade is designed to identify analogs with potential as multi-targeting agents for AD.

Primary Screening: Dual Enzyme Inhibition

The initial screen aims to identify compounds that can inhibit one or both key enzymes implicated in AD pathology.

Rationale for Assay Selection: A multi-target approach is increasingly favored for complex diseases like AD.[10] Screening against both AChE and OGA simultaneously can identify compounds with a potentially broader therapeutic window. The Ellman assay for AChE and fluorogenic assays for OGA are well-established, robust methods suitable for high-throughput screening.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Reaction Setup: In a 96-well plate, add:

-

AChE enzyme solution.

-

Test compound at various concentrations.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

-

Pre-incubation: Incubate the enzyme and inhibitor for 15 minutes at 25°C.

-

Initiation: Add the substrate, acetylthiocholine iodide (ATCI).

-

Detection: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the absorbance at 412 nm kinetically over several minutes.

-

Data Analysis: Calculate the rate of reaction and determine the percent inhibition for each compound concentration to derive the IC₅₀.

Experimental Protocol: OGA Fluorogenic Inhibition Assay

-

Reaction Setup: In a 96-well plate, combine:

-

Recombinant human OGA enzyme.

-

Test compound at various concentrations.

-

-

Initiation: Add a fluorogenic OGA substrate.

-

Incubation: Incubate at 37°C for a set period.

-

Termination & Detection: Stop the reaction and measure the fluorescence generated by the cleaved substrate using a plate reader.

-

Data Analysis: Calculate the percent inhibition relative to controls and determine the IC₅₀ value.

Secondary Screening: Cellular Neuroprotection and Tau Phosphorylation

Active compounds from the primary screen are then evaluated in cell-based models to assess their ability to protect neurons from stress and to modulate tau pathology.

Rationale for Assay Selection: Moving into a cellular context is essential to confirm that enzyme inhibition translates into a desired biological outcome. Using a neuronal cell line (like SH-SY5Y), one can model disease-relevant insults (e.g., excitotoxicity) and measure key pathological markers, such as the phosphorylation of tau protein.[4]

Experimental Protocol: Tau Phosphorylation Assay in SH-SY5Y Cells

-

Cell Culture and Treatment: Culture SH-SY5Y cells and treat them with a tau phosphorylation-inducing agent (e.g., okadaic acid). Co-treat with the test compounds at various concentrations.

-

Protein Extraction and Analysis: After treatment, lyse the cells and perform a Western blot as described in section 1.3.

-

Immunoblotting: Use primary antibodies against specific phospho-tau epitopes (e.g., p-Tau at Ser396) and total tau.

-

Analysis: Quantify the reduction in the ratio of phosphorylated tau to total tau as a measure of the compound's efficacy.[4]

Tertiary Screening: Blood-Brain Barrier (BBB) Permeability

A critical hurdle for any CNS-active drug is its ability to cross the blood-brain barrier. Early assessment of BBB permeability is crucial for prioritizing compounds.

Rationale for Assay Selection: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, high-throughput in vitro tool that predicts passive diffusion across the BBB. It is a cost-effective method to triage compounds before advancing to more complex and expensive cell-based or in vivo models.

Experimental Protocol: PAMPA-BBB Assay

-

Membrane Preparation: A filter plate is coated with a lipid mixture (e.g., porcine brain lipid) dissolved in an organic solvent, forming an artificial membrane.

-

Assay Setup:

-

Donor Plate: Add the test compounds to a buffer at a specific pH (e.g., pH 7.4).

-

Acceptor Plate: Fill with a matching buffer.

-

-

Incubation: Place the filter plate onto the donor plate and then place this "sandwich" into the acceptor plate. Incubate for a defined period (e.g., 4-18 hours) at room temperature.

-

Quantification: Measure the concentration of the compound in both the donor and acceptor wells, typically by LC-MS/MS.

-

Data Analysis: Calculate the permeability coefficient (Pe). Compounds are often categorized as having high, medium, or low BBB permeability based on their Pe values.

Visualization of the Neurodegeneration Screening Workflow

Data Summary and Interpretation

Effective data management and interpretation are paramount. Quantitative data from the screening cascades should be compiled for clear comparison.

Table 1: Representative Data for Oncology Screening Hits

| Compound ID | Primary Screen GI₅₀ (µM, PC-3 cells) | Secondary Screen IC₅₀ (µM, Akt1) | Cellular p-Akt Inhibition (EC₅₀, µM) |

| Lead-001 | 2.5 | 0.8 | 1.5 |

| Lead-002 | 5.1 | 1.2 | 3.8 |

| Control | 0.5 | 0.1 | 0.4 |

Table 2: Representative Data for Neurodegeneration Screening Hits

| Compound ID | AChE IC₅₀ (µM) | OGA IC₅₀ (µM) | p-Tau Reduction (% at 10µM) | PAMPA-BBB Pe (10⁻⁶ cm/s) |

| Lead-003 | 4.2 | >50 | 65% | 8.5 (High) |

| Lead-004 | 15.8 | 1.5 | 72% | 6.1 (High) |

| Control | 0.02 | N/A | N/A | 10.2 (High) |

Conclusion

The this compound scaffold represents a highly valuable starting point for the development of novel therapeutics. The screening cascades outlined in this guide provide a logical, efficient, and scientifically rigorous pathway for identifying and characterizing promising lead compounds for oncology and neurodegenerative diseases. By integrating cellular and biochemical assays with early ADMET profiling, researchers can make informed decisions, optimize resource allocation, and accelerate the journey from a library of novel analogs to a viable clinical candidate.

References

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

4 - RSC Medicinal Chemistry. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease. (2024). PubMed. Retrieved from [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved from [Link]

-

Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (2010). ACS Publications. Retrieved from [Link]

-

functional in vitro assays for drug discovery. (2023). YouTube. Retrieved from [Link]

-

Structure-Guided Design, Synthesis, and Biological Evaluation of Peripheral Anionic Site Selective and Brain Permeable Novel Oxadiazole-Piperazine Conjugates against Alzheimer's Disease with Antioxidant Potential. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | C15H19NO3 | CID 102624. (n.d.). PubChem. Retrieved from [Link]

-

Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. (2019). ResearchGate. Retrieved from [Link]

-

Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). (2010). PubMed. Retrieved from [Link]

-

Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. (n.d.). PubMed. Retrieved from [Link]

-

Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. (2019). PubMed. Retrieved from [Link]

-

Synthesis and anticancer activities of 4-oxobenzopyrano[2,3-d]pyrimidines. (1999). PubMed. Retrieved from [Link]

-

Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | C14H18ClNO3 | CID 107479. (n.d.). PubChem. Retrieved from [Link]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (2022). PubMed. Retrieved from [Link]

-

Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (2022). National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C6H9NO3 | CID 13381779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure-Guided Design, Synthesis, and Biological Evaluation of Peripheral Anionic Site Selective and Brain Permeable Novel Oxadiazole-Piperazine Conjugates against Alzheimer’s Disease with Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

Tautomeric Equilibrium in 4-Oxo-piperidine-3-carboxylic Acid Esters: A Technical Guide for Drug Discovery Professionals

Abstract

The 4-oxo-piperidine-3-carboxylic acid ester scaffold is a privileged motif in medicinal chemistry, forming the core of numerous bioactive molecules. The inherent keto-enol tautomerism of this β-keto ester system profoundly influences its physicochemical properties, reactivity, and ultimately, its pharmacological activity. A comprehensive understanding of this tautomeric equilibrium is therefore paramount for researchers in drug design and development. This guide provides an in-depth exploration of the tautomerism in this compound esters, detailing the structural and environmental factors that govern the equilibrium, analytical techniques for characterization, and the critical implications for drug discovery.

Introduction: The Significance of Tautomerism in Drug Development

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with significant ramifications in drug discovery.[1][2][3] For a drug molecule, the presence of multiple tautomeric forms can impact a wide array of critical properties including:

-

Pharmacodynamics: Different tautomers can exhibit distinct three-dimensional shapes and hydrogen bonding patterns, leading to varied binding affinities for biological targets.[2][4]

-

Pharmacokinetics: Properties such as solubility, lipophilicity (logP), and membrane permeability can differ between tautomers, affecting a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2]

-

Solid-State Properties: Tautomerism can influence crystal packing and polymorphism, which are crucial for drug formulation and stability.[1]

The this compound ester core, a key building block in many pharmaceuticals, is a classic example of a system exhibiting keto-enol tautomerism.[5][6][7] A thorough grasp of this equilibrium is not merely an academic exercise but a practical necessity for optimizing lead compounds and developing effective therapeutics.

The Keto-Enol Tautomerism of this compound Esters

The tautomeric equilibrium in this compound esters involves the interconversion of the keto form and two possible enol forms.

Caption: Intramolecular hydrogen bond in the enol tautomer.

Conjugation

If the enol double bond can enter into conjugation with an existing π-system, this will provide additional resonance stabilization and shift the equilibrium towards the enol form. [8][9]

Temperature and pH

-

Temperature: Increasing the temperature can favor the formation of the generally less stable enol form. [10]* pH: The equilibrium is also pH-dependent, as the enolization can be catalyzed by both acids and bases. [10][11]Under basic conditions, the formation of the enolate anion is the key step, while under acidic conditions, protonation of the carbonyl oxygen precedes deprotonation at the α-carbon. [11]

Synthesis of this compound Esters

A common and efficient method for the synthesis of the this compound ester core is the Dieckmann condensation . [12][13][14]This is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.

Caption: Simplified workflow for Dieckmann condensation.

Analytical Techniques for Characterizing Tautomers

Several spectroscopic techniques are invaluable for studying and quantifying the keto-enol equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for this purpose. [15][16]The keto and enol forms will have distinct signals.

-

¹H NMR: The enolic hydroxyl proton typically appears as a broad singlet at a downfield chemical shift (δ 10-16 ppm), especially when involved in an intramolecular hydrogen bond. The α-proton of the keto form will have a characteristic chemical shift and multiplicity.

-

¹³C NMR: The carbonyl carbon of the keto form and the olefinic carbons of the enol form will have distinct chemical shifts.

Protocol: ¹H NMR Analysis of Tautomeric Ratio

-

Sample Preparation: Dissolve a precisely weighed amount of the this compound ester in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire the ¹H NMR spectrum at a constant temperature.

-

Signal Integration: Integrate the area of a well-resolved signal corresponding to the keto form and a signal corresponding to the enol form.

-

Calculation: The ratio of the integrals directly corresponds to the molar ratio of the two tautomers in solution.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be used to study the keto-enol equilibrium. [17]The enol form, with its conjugated system, typically absorbs at a longer wavelength (λ_max) compared to the keto form. [18][19]By monitoring the changes in the absorption spectrum under different conditions (e.g., varying solvent polarity), the equilibrium can be studied.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information about the tautomeric form present in the solid state. [20][21][22]This can reveal precise bond lengths and angles, and confirm the presence or absence of intramolecular hydrogen bonding.

Implications for Drug Design and Development

The tautomeric state of a this compound ester derivative has profound implications for its biological activity and developability.

-

Receptor Binding: The different shapes and hydrogen bonding capabilities of the keto and enol tautomers can lead to preferential binding of one form to the target receptor or enzyme. [4]* Reactivity: The enol form is a nucleophile at the α-carbon, while the keto form is an electrophile at the carbonyl carbon. [8]This differential reactivity can influence metabolic pathways.

-

Intellectual Property: The existence of different tautomers can have implications for patent claims and the novelty of a chemical entity.

Conclusion

The tautomerism of this compound esters is a critical aspect that demands careful consideration throughout the drug discovery and development process. A comprehensive understanding of the factors that govern the keto-enol equilibrium, coupled with the application of appropriate analytical techniques, empowers medicinal chemists to rationally design molecules with optimized properties. By harnessing the principles outlined in this guide, researchers can better predict and control the tautomeric behavior of this important scaffold, ultimately leading to the development of safer and more efficacious medicines.

References

- What impact does tautomerism have on drug discovery and development? - PMC - NIH.

- Explain in detail about the factors affecting keto enol tautomerism a - askIITians.

- Keto-Enol Tautomerism : Key Points - Master Organic Chemistry.

- What impact does tautomerism have on drug properties and development? - ChemRxiv.

- Why is enol content higher in non-polar solvents? - Chemistry Stack Exchange.

- How Tautomerization Influences Drug Metabolite Formation?

- What impact does tautomerism have on drug properties and development?

- Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods - Oriental Journal of Chemistry.

- Keto-enol tautomerism in the development of new drugs - Frontiers.

- Explanation of Substituent Effects on the Enolization of β-Diketones and β-Ketoesters | Request PDF - ResearchG

- Two polymorphs of 4-hydroxypiperidine with different NH configurations - CrystEngComm (RSC Publishing) DOI:10.1039/C4CE02477J.

- Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR | Journal of Chemical Education - ACS Public

- Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines - PubMed.

- How do keto-enol tautomerism reactions occur, and what factors influence the equilibrium between the... Show More - Proprep.

- Keto enol tautomerism – Knowledge and References - Taylor & Francis.

- Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II.

- What are the factors that govern the stability of keto-enol tautomerism? - Quora.

- Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calcul

- 22.1: Keto-Enol Tautomerism - Chemistry LibreTexts.

- (PDF) Keto-enol tautomerism in beta-ketoesters: CH3C(O)CHXC(O)OY (X = H, Cl; Y = CH3, C2H5).

- 3.6: Keto-Enol Tautomerism - Chemistry LibreTexts.

- 22.

- This compound ethyl ester hydrochloride - Chem-Impex.

- A Study of the Enolization of Certain Beta-diketones and Beta-keto Esters - Google Books.

- Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester | Organic Letters - ACS Public

- Cas 13221-89-1,Methyl 1-methyl-4-oxopiperidine-3-carboxyl

- Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis - JoVE.

- UV-Vis absorption spectrum of the enol tautomer (in blue) and emission...

- Ethyl 4-oxo-1-phenethylpiperidine-3-carboxylate hydrochloride | 1033-93-8 | Benchchem.

- Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study - Semantic Scholar.

- Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester - ChemRxiv.

- Dieckmann Condens

- Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease - ACS Public

- Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate - ResearchG

- Dieckmann Condens

- Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An upd

- This compound ethyl ester hydrochloride | CAS 67848-59-3 | SCBT.

- Biologically active 4-arylpiperidine-3-carboxylic acid derivatives - ResearchG

- The Dieckmann Condens

- Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)

- Methyl 4-oxopiperidine-3-carboxyl

- WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds - Google P

- CN1583742A - Method for preparing 4-piperidyl piperidine - Google P

- 4-Oxopiperidine-3-carboxamide | C6H10N2O2 | CID 75464833 - PubChem.

- Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PubMed.

- Selective synthesis of gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines from halogen substituted homoallylic benzenesulfonamides and aldehydes - RSC Publishing.

Sources

- 1. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How Tautomerization Influences Drug Metabolite Formation? [eureka.patsnap.com]

- 3. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. chemimpex.com [chemimpex.com]

- 6. Cas 13221-89-1,Methyl 1-methyl-4-oxopiperidine-3-carboxylate | lookchem [lookchem.com]

- 7. Ethyl 4-oxo-1-phenethylpiperidine-3-carboxylate hydrochloride | 1033-93-8 | Benchchem [benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. quora.com [quora.com]

- 10. Explain in detail about the factors affecting keto enol tautomerism a - askIITians [askiitians.com]

- 11. 22.1 Keto–Enol Tautomerism – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. synarchive.com [synarchive.com]

- 13. Dieckmann Condensation [organic-chemistry.org]

- 14. organicreactions.org [organicreactions.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Two polymorphs of 4-hydroxypiperidine with different NH configurations - CrystEngComm (RSC Publishing) DOI:10.1039/C4CE02477J [pubs.rsc.org]

- 21. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthetic History of Piperidone Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidone carboxylic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This guide provides a comprehensive exploration of the discovery and synthetic evolution of this pivotal heterocyclic motif. We delve into the historical context of its discovery, meticulously detail the seminal synthetic methodologies, and chart the progression to modern stereoselective and organocatalytic approaches. Through an examination of key reaction mechanisms, detailed experimental protocols, and a survey of its application in drug discovery, this document serves as an essential resource for researchers engaged in the synthesis and development of novel therapeutics.

A Historical Perspective: The Genesis of a Privileged Scaffold

The story of piperidone carboxylic acids is intrinsically linked to the broader history of piperidine chemistry. While piperidine itself was first isolated in 1850, the deliberate synthesis of functionalized piperidones for medicinal exploration began in the early 20th century. A landmark achievement in this area was the development of the Petrenko-Kritschenko piperidone synthesis in 1906 by the Russian chemist Paul Petrenko-Kritschenko.[1] This multicomponent reaction provided a straightforward method to construct symmetrical 4-piperidones, opening the door for the synthesis of a wide range of derivatives.[1][2] The original work, which involved the condensation of an alkyl-1,3-acetonedicarboxylate with an aldehyde and an amine, laid the foundation for many subsequent advancements in the field.[3] The initial publications did not elucidate the stereochemistry of the products, a challenge that would be addressed with the advent of modern analytical techniques.[2]

Foundational Synthetic Methodologies

The synthesis of piperidone carboxylic acids has been approached through several classical organic reactions. Understanding the mechanisms and experimental nuances of these methods is crucial for any researcher in this field.

The Petrenko-Kritschenko Piperidone Synthesis

This multicomponent reaction involves the condensation of two equivalents of an aldehyde, one equivalent of a primary amine or ammonia, and a dialkyl ester of acetonedicarboxylic acid to yield a 2,6-disubstituted piperidin-4-one with ester groups at the 3- and 5-positions.[1]

Mechanism: The reaction proceeds through an initial formation of an imine from the aldehyde and amine, followed by a double Mannich-type condensation with the acetonedicarboxylate, leading to cyclization.[1]

Caption: Petrenko-Kritschenko Reaction Workflow

Experimental Protocol: Synthesis of Diethyl 2,6-diphenyl-4-oxopiperidine-3,5-dicarboxylate

-

Reaction Setup: In a round-bottom flask, dissolve benzaldehyde (2 equivalents) and diethyl acetonedicarboxylate (1 equivalent) in ethanol.

-

Amine Addition: To this solution, add a solution of ammonia in ethanol (1 equivalent) dropwise at room temperature with stirring.

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours, during which a precipitate will form.

-

Isolation: Collect the precipitate by filtration and wash with cold ethanol.

-

Purification: Recrystallize the crude product from a suitable solvent such as ethanol or acetic acid to yield the pure piperidone derivative.

The Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which is a key intermediate in the synthesis of various piperidones.[4]

Mechanism: The reaction is base-catalyzed and involves the deprotonation of an α-carbon to one ester group, followed by an intramolecular nucleophilic attack on the other ester carbonyl.

Caption: Dieckmann Condensation Mechanism

Experimental Protocol: Synthesis of a 4-Piperidone via Dieckmann Condensation

-

Reaction Setup: To a solution of the appropriate N-substituted bis(β-carboxyethyl)amine diester in an anhydrous solvent (e.g., toluene), add a strong base such as sodium ethoxide.

-

Reaction: Heat the mixture to reflux for several hours.

-

Work-up: Cool the reaction mixture and quench with a dilute acid.

-

Hydrolysis and Decarboxylation: The resulting β-keto ester is then hydrolyzed and decarboxylated by heating in an acidic solution to yield the 4-piperidone.

-

Purification: The final product is purified by distillation or chromatography.

The Nazarov Cyclization

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, and its aza-variant can be adapted for the synthesis of piperidones. It involves the acid-catalyzed electrocyclic ring closure of a divinyl ketone.[5][6]

Mechanism: The reaction is initiated by the coordination of a Lewis or Brønsted acid to the carbonyl oxygen, which promotes a 4π-conrotatory electrocyclization.[6]

Caption: Nazarov Cyclization Mechanism

Experimental Protocol: Aza-Nazarov Cyclization

-

Substrate Preparation: Synthesize the appropriate divinyl ketone precursor.

-

Reaction Setup: Dissolve the divinyl ketone in a suitable solvent such as dichloromethane.

-

Catalyst Addition: Add a Lewis acid (e.g., SnCl4) dropwise at a low temperature (e.g., 0 °C).[5]

-

Reaction: Allow the reaction to warm to room temperature and stir until completion.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Purification: Extract the product with an organic solvent and purify by column chromatography.[5]

Modern Synthetic Approaches: The Advent of Stereoselectivity

The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric syntheses of piperidone carboxylic acids.

Chiral Pool Synthesis

This approach utilizes readily available chiral starting materials, such as amino acids, to construct the piperidone ring with a predefined stereochemistry. For instance, (R)-pyrrolidine-3-carboxylic acid can serve as a versatile chiral building block.[7]

Organocatalysis

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of piperidones. Proline and its derivatives are often used to catalyze domino reactions that construct the piperidine ring with high stereocontrol.[8][9][10] These reactions often proceed through a Michael addition followed by an intramolecular cyclization.[9]

Experimental Protocol: Organocatalytic Synthesis of a Chiral Spirocyclic Piperidone

-

Reaction Setup: A mixture of a cyclic 2-diazo-1,3-diketone and a primary amine is refluxed in toluene.[11]

-

Catalyst and Reagent Addition: After cooling, an α,β-unsaturated aldehyde, an amine catalyst (e.g., a prolinol derivative), and a co-catalyst (e.g., benzoic acid) are added in a solvent like dichloromethane.[11]

-

Reaction: The mixture is stirred until the reaction is complete.

-

Purification: The product is then purified by column chromatography to yield the optically active spirocyclic piperidone.[11]

Applications in Drug Discovery and Development

The piperidone carboxylic acid scaffold is a privileged structure in medicinal chemistry due to its favorable physicochemical properties and its ability to interact with a variety of biological targets.

Central Nervous System (CNS) Agents

-

Nipecotic and Isonipecotic Acids: These are isomers of piperidine carboxylic acid that have been extensively studied as inhibitors of γ-aminobutyric acid (GABA) uptake.[12][13][14][15][16] While their clinical use is limited by poor blood-brain barrier penetration, they have served as important lead compounds for the development of anticonvulsant and anxiolytic drugs, such as Tiagabine.[12][16]

-

Phenylpiperidine Derivatives: The 4-phenylpiperidine-4-carboxylic acid scaffold is a key component of many potent analgesics and psychoactive agents.[17]

Other Therapeutic Areas

Derivatives of piperidone carboxylic acids have also found applications as:

-

Soluble Epoxide Hydrolase (sEH) Inhibitors: For the treatment of inflammatory disorders.[18]

-

Monoamine Neurotransmitter Re-uptake Inhibitors: For the treatment of depression and other mood disorders.

Table 1: Prominent Synthetic Routes to Piperidone Carboxylic Acids

| Synthesis Method | Key Features | Typical Starting Materials |

| Petrenko-Kritschenko | Multicomponent reaction, forms symmetrical 4-piperidones.[1] | Aldehydes, amines, acetonedicarboxylates.[1] |

| Dieckmann Condensation | Intramolecular cyclization of diesters to form β-keto esters.[4] | N-substituted bis(β-carboxyethyl)amine diesters. |

| Nazarov Cyclization | Acid-catalyzed 4π-electrocyclic ring closure.[5][6] | Divinyl ketones.[5] |

| Organocatalysis | Enantioselective, domino reactions.[8][9][10] | Aldehydes, nitroolefins, α,β-unsaturated aldehydes.[9][11] |

Conclusion

The journey of piperidone carboxylic acids from their initial discovery through the Petrenko-Kritschenko synthesis to their modern asymmetric syntheses is a testament to the ingenuity of organic chemists. This versatile scaffold continues to be a rich source of inspiration for the design of new therapeutic agents. A thorough understanding of its synthetic history and the various methodologies for its construction is indispensable for any researcher aiming to innovate in the field of drug discovery.

References

-

One-Pot Two-Step Organocatalytic Asymmetric Synthesis of Spirocyclic Piperidones via Wolff Rearrangement–Amidation–Michael–Hemiaminalization Sequence. MDPI. Available from: [Link]

-

Petrenko-Kritschenko piperidone synthesis. Grokipedia. Available from: [Link]

-

Organocatalytic approach to polysubstituted piperidines and tetrahydropyrans. PubMed. Available from: [Link]

-

Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. ACS Publications. Available from: [Link]

-

Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Sci-Hub. Available from: [Link]

-

Petrenko-Kritschenko piperidone synthesis. Wikipedia. Available from: [Link]

-

Nazarov Cyclization. NROChemistry. Available from: [Link]

-

Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Nature. Available from: [Link]

-

Petrenko-Kritschenko Piperidone Synthesis. Merck Index. Available from: [Link]

-

Piperidinone. Wikipedia. Available from: [Link]

-

Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. ResearchGate. Available from: [Link]

-

Nipecotic acid. Wikipedia. Available from: [Link]

-

Recent advances in the synthesis of piperidones and piperidines. ScienceDirect. Available from: [Link]

-

Petrenko-Kritschenko Piperidone Synthesis. SynArchive. Available from: [Link]

-

Isonipecotic acid. Wikipedia. Available from: [Link]

-

Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. MDPI. Available from: [Link]

-

Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. PubMed. Available from: [Link]

-

Experimental and Theoretical Studies on the Nazarov Cyclization/Wagner-Meerwein Rearrangement Sequence. PMC. Available from: [Link]

-

Piperidine Synthesis. DTIC. Available from: [Link]

-

Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. MDPI. Available from: [Link]

-

Nazarov cyclization reaction. Wikipedia. Available from: [Link]

-

Asymmetric synthesis of 2-substituted piperidin-3-ols. ResearchGate. Available from: [Link]

-

(R)-Piperidine-2-carboxylic acid hydrochloride. MySkinRecipes. Available from: [Link]

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available from: [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s. CORE. Available from: [Link]

-

List of most commonly encountered drugs currently controlled under the misuse of drugs legislation. GOV.UK. Available from: [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. RSC Publishing. Available from: [Link]

-

Nazarov Cyclization. Organic Chemistry Portal. Available from: [Link]

-

Piperidine, 1-ethyl. Organic Syntheses. Available from: [Link]

-

4-Phenylpiperidine-4-carboxylic acid hydrochloride. Chem-Impex. Available from: [Link]

- Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors. Google Patents.

-

Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available from: [Link]

-

Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. ACS Publications. Available from: [Link]

-

CHEM 222: Dieckmann Condensation. YouTube. Available from: [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Petrenko-Kritschenko piperidone synthesis - Wikipedia [en.wikipedia.org]

- 3. Piperidinone - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Nazarov Cyclization | NROChemistry [nrochemistry.com]

- 6. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organocatalytic approach to polysubstituted piperidines and tetrahydropyrans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sci-Hub. Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans / Organic Letters, 2011 [sci-hub.box]

- 11. One-Pot Two-Step Organocatalytic Asymmetric Synthesis of Spirocyclic Piperidones via Wolff Rearrangement–Amidation–Michael–Hemiaminalization Sequence | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Nipecotic acid - Wikipedia [en.wikipedia.org]

- 14. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chemimpex.com [chemimpex.com]

- 18. acgpubs.org [acgpubs.org]

A Theoretical Conformational Analysis of 4-Oxo-piperidine-3-carboxylic Acid: A Whitepaper for Drug Development Professionals

Abstract